![molecular formula C22H20N4O2S2 B11620705 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620705.png)
9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with thiazolidinone moieties. The core structure includes a fused pyrimidine ring system, a methyl group at position 9, and a (4-methylbenzyl)amino substituent at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-13-6-8-15(9-7-13)12-23-18-16(11-17-21(28)25(3)22(29)30-17)20(27)26-10-4-5-14(2)19(26)24-18/h4-11,23H,12H2,1-3H3/b17-11- |
InChI Key |
SNUWYRMKGZFKJW-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This can be achieved through a condensation reaction between a thioamide and a carbonyl compound.
Attachment of the Methylbenzylamino Group: This step typically involves nucleophilic substitution reactions, where the amino group is introduced using a suitable amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings and the amino group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing biological pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic yields, and spectroscopic properties.
Structural Variations and Substituent Effects
Key Observations :
- Amino Substituents: The 2-position amino group varies significantly, with alkyl (pentyl), aromatic (phenylethyl), and heterocyclic (morpholinylethyl) substituents influencing solubility and steric bulk . The target compound’s 4-methylbenzyl group balances lipophilicity and steric accessibility.
Key Observations :
- Yields for thiazolidinone-containing compounds are generally low (e.g., 10% for compound 9a ), likely due to steric challenges in the condensation step.
- Pyrazolo-pyrimidinone derivatives (e.g., 10a) achieve higher yields (65–70%) under milder conditions, suggesting core flexibility impacts synthetic efficiency .
Spectroscopic and Physicochemical Properties
Key Observations :
- Decomposition points for thiazolidinone derivatives (e.g., 170–229°C for 9a ) suggest moderate thermal stability, whereas fused heterocycles (e.g., 5p ) exhibit higher stability (>300°C).
- The thioxo (C=S) group in compound 9a resonates at 192.9 ppm in 13C NMR, a hallmark of thiazolidinone derivatives .
Hypothetical Activity Based on Structural Motifs
- Electron-Withdrawing Groups: The target compound’s 4-oxo-2-thioxo thiazolidinone moiety may enhance hydrogen-bonding interactions, similar to CDK9 inhibitors with sulfonamide groups (e.g., compound 12d in ).
- Aromatic Substituents : The 4-methylbenzyl group could improve membrane permeability compared to bulkier substituents (e.g., morpholinylethyl in ), as predicted by Tanimoto similarity metrics for drug-likeness .
Biological Activity
The compound 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C28H24N4O2S
- Molecular Weight : Approximately 520.58 g/mol
Structural Features
The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity. The presence of a thiazolidinone moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The unique structural features allow it to bind effectively, modulating their activity and leading to various therapeutic effects, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways through enzyme inhibition.
Antitumor Activity
A study evaluated the antitumor effects of the compound against several cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values across different cell types:
Cell Line | IC50 (μM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian Cancer) | 25.9 |
PC-3 (Prostate Cancer) | 28.7 |
CAKI-1 (Renal Cancer) | 15.9 |
MDA-MB-435 (Breast Cancer) | 27.9 |
T-47D (Breast Cancer) | 15.1 |
These findings suggest that the compound may have broad-spectrum antitumor activity, making it a candidate for further development in cancer therapy .
Anti-inflammatory Studies
Research has also focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Interaction Studies
Interaction studies have shown that this compound can effectively bind to various biological targets, including kinases involved in signaling pathways critical for cell growth and survival. The modulation of these targets can lead to significant therapeutic effects .
Synthesis Methods
The synthesis of This compound involves several key steps:
- Formation of the Pyrido[1,2-a]pyrimidinone Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiazolidinone Moiety : This step involves the reaction of thiazolidinone derivatives with the pyrido core.
- Final Functionalization : The addition of the methylbenzyl group is performed through amination reactions.
These synthetic routes are crucial for enhancing the biological properties or synthesizing derivatives with improved efficacy .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.